molecular formula C11H22O5Si B14277735 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione CAS No. 135524-69-5

3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione

Cat. No.: B14277735
CAS No.: 135524-69-5
M. Wt: 262.37 g/mol
InChI Key: OVZVNLLVRWSTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound that combines the properties of both silane and diketone functional groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with trimethoxysilane in the presence of a catalyst such as Speier’s catalyst. The reaction proceeds through the silylation of the terminal carbon atom of the allyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. The diketone moiety can interact with metal ions to form stable complexes, which can be used in various catalytic and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of silane and diketone functionalities, which allows it to form strong bonds with both organic and inorganic materials. This dual functionality makes it particularly valuable in the synthesis of hybrid materials and metal complexes .

Properties

CAS No.

135524-69-5

Molecular Formula

C11H22O5Si

Molecular Weight

262.37 g/mol

IUPAC Name

3-(3-trimethoxysilylpropyl)pentane-2,4-dione

InChI

InChI=1S/C11H22O5Si/c1-9(12)11(10(2)13)7-6-8-17(14-3,15-4)16-5/h11H,6-8H2,1-5H3

InChI Key

OVZVNLLVRWSTET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC[Si](OC)(OC)OC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.